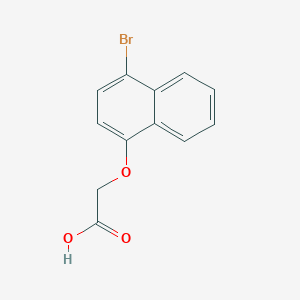

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 and condensing with other compounds to achieve desired structures. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one preparation is a critical step in synthesizing related compounds with significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

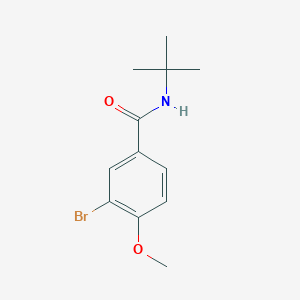

Molecular structure analysis of similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, with the acetic acid substituent tilted relative to the ring. This structural arrangement influences the compound's physical and chemical properties, including its interaction with other molecules (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

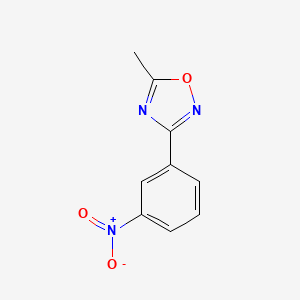

The chemical reactivity and properties of compounds like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid are significantly influenced by their molecular structure. For instance, the presence of bromine atoms and acetic acid groups in the molecule can lead to unique reactivity patterns, such as in the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, which exhibited good antimicrobial activity (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).

Physical Properties Analysis

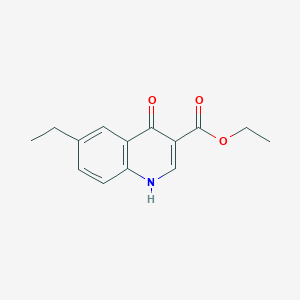

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the compound's solid-state configuration, which can influence its reactivity and interaction with biological systems (Jing-gui, 2005).

Chemical Properties Analysis

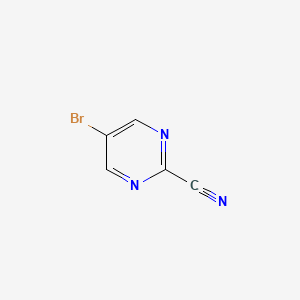

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the compound's applications in synthesis and its potential biological activity. The study of the charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid reveals the impact of molecular structure on its electronic properties and interactions with other molecules (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016).

Scientific Research Applications

Synthesis and Characterization

- Research has shown the synthesis and characterization of various compounds utilizing derivatives of bromonaphthalene, which is structurally related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. For instance, Sherekar, Kakade, and Padole (2021) synthesized compounds with antimicrobial properties using 4-bromonaphthalen-1-ol, which is similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in its bromonaphthalene component (Sherekar, Kakade, & Padole, 2021).

Antimicrobial Studies

- A study by Mayekar et al. (2010) focused on synthesizing 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, indicating the potential of bromonaphthalene derivatives in antimicrobial applications. This study highlights the relevance of derivatives like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in antimicrobial research (Mayekar et al., 2010).

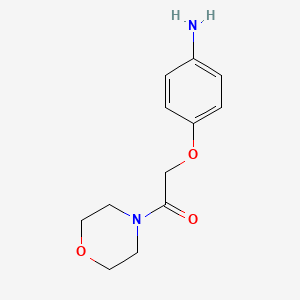

Herbicidal Applications

- Wang et al. (2016) described the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which included a compound structurally similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This compound showed promising herbicidal activity and crop safety, demonstrating the potential agricultural applications of such derivatives (Wang et al., 2016).

Oxidation Studies

- The oxidation of derivatives of bromonaphthalene, like 2-methylnaphthalene, was studied by Mamchur and Galstyan (2004), providing insights into the chemical behavior of similar compounds under oxidative conditions. This research is pertinent to understanding the chemical properties of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid (Mamchur & Galstyan, 2004).

Chemosensor Applications

- In 2014, Song et al. developed a fluorescent sensor using a compound with structural similarities to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This research suggests the potential use of such compounds in developing sensors for ions in aqueous solutions (Song et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZQQUCWIZZKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351734 | |

| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid | |

CAS RN |

41791-59-7 | |

| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)